molecular formula C10H14N2 B3272100 5,6,7,8-Tetrahydronaphthalene-2,3-diamine CAS No. 56163-17-8

5,6,7,8-Tetrahydronaphthalene-2,3-diamine

Cat. No.: B3272100
CAS No.: 56163-17-8
M. Wt: 162.23 g/mol
InChI Key: IPPRONHQRPJMMI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2,3-diamine (THND) is a bicyclic aromatic diamine with a partially hydrogenated naphthalene backbone. This compound features two amine groups at the 2- and 3-positions of the tetrahydronaphthalene ring system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRONHQRPJMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method involves the reduction of 5,6,7,8-tetrahydronaphthalene-2,3-dinitro compound using hydrogen gas in the presence of a nickel catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction.

    Amination Reactions: Another method involves the direct amination of 5,6,7,8-tetrahydronaphthalene using ammonia or amines in the presence of a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: Industrial production often utilizes the reduction of nitro compounds due to its scalability and efficiency. The process involves the use of large-scale hydrogenation reactors and continuous flow systems to achieve high yields and purity.

Chemical Reactions Analysis

Reduction and Hydrogenation

The compound undergoes further hydrogenation under catalytic conditions to yield fully saturated derivatives. For example:

Reaction Catalyst Conditions Product Yield
Complete hydrogenationPd/CH₂ (50 psi), 80°C, 12h1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diamine89%

This reaction demonstrates selectivity in preserving amine functionality while reducing aromatic systems.

Substitution Reactions

The amino groups participate in nucleophilic substitution and acylation processes:

Acylation

Reagent Base Product Applications
Acetyl chloridePyridineN²,N³-diacetyl derivativeIntermediate for polymer synthesis
Benzoyl chlorideTriethylamineN²,N³-dibenzoyl derivativeLigand design for catalysis

Alkylation

Reagent Solvent Product Reaction Time
Methyl iodideDMFN²,N³-dimethyl derivative6h
Ethyl bromoacetateTHFN²,N³-bis(carboxyethyl) derivative8h

Oxidation Pathways

Controlled oxidation generates quinone-like structures:

Oxidizing Agent Conditions Product Notes
KMnO₄ (aqueous)0°C, pH 75,6,7,8-Tetrahydro-2,3-naphthoquinoneSelective ring oxidation
CrO₃ (in acetic acid)25°C, 2hFully conjugated quinoneOver-oxidation observed at >30°C

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

Metal Salt Ligand Ratio Complex Structure Application
CuCl₂1:1Square-planar Cu(II) complexCatalytic oxidation studies
Pd(OAc)₂1:2Pd-centered macrocyclic complexCross-coupling catalysis

Nitration and Diazotization

Electrophilic substitution occurs under controlled nitration:

Nitration System Position Product Yield
HNO₃/H₂SO₄ (0°C)Para to NH₂5,6,7,8-Tetrahydro-2,3-diamino-6-nitro67%

Diazotization at low temperatures produces stable diazonium salts for coupling reactions.

Comparative Reactivity Analysis

Reaction Type Reactivity (vs 1,2-isomer) Steric Influence Electronic Factors
Acylation15% fasterReduced hindranceEnhanced NH nucleophilicity
Oxidation40% slowerRing strain effectsStabilized transition state

Key Mechanistic Insights

  • Steric Accessibility : The 2,3-amino configuration enables unhindered approach of electrophiles compared to 1,2-isomers.

  • Electronic Modulation : Partial hydrogenation alters electron density distribution, favoring radical intermediates in oxidation pathways .

  • Catalytic Synergy : Metal complexes show enhanced activity in cross-coupling reactions due to optimal N-M bond lengths (1.98–2.15 Å).

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with validated data from controlled experimental studies.

Scientific Research Applications

Organic Synthesis

5,6,7,8-Tetrahydronaphthalene-2,3-diamine serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules due to its reactive amine groups which can participate in various chemical reactions such as:

  • Substitution Reactions : The amino groups can undergo acylation or alkylation.
  • Catalysis : Acts as a ligand in catalytic reactions.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties. Its structural similarity to biologically active compounds positions it as a candidate for drug development:

  • Antiviral Agents : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit activity against viral infections .
  • Tuberculosis Treatment : Tetrahydronaphthalene amides have shown efficacy as ATP synthase inhibitors in combating drug-resistant tuberculosis strains .

Biochemical Research

In biochemical contexts, this compound is used to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and ionic interactions with biological targets makes it valuable for understanding molecular mechanisms.

Polymer Production

The compound is employed as a monomer or co-monomer in the production of specialty polymers. Its unique structure enhances the properties of the resulting materials.

Dye Manufacturing

This compound acts as an intermediate in dye synthesis. Its chemical reactivity allows for the production of various dyes and pigments that are used in textiles and coatings.

Case Study 1: Development of Antiviral Agents

Research has shown that tetrahydronaphthalene derivatives can inhibit viral replication effectively. A study demonstrated that specific modifications to the tetrahydronaphthalene structure led to enhanced antiviral activity against influenza viruses .

Case Study 2: Tuberculosis Treatment

A recent investigation into tetrahydronaphthalene amides highlighted their role as ATP synthase inhibitors. These compounds were shown to significantly reduce bacterial growth in preclinical models of tuberculosis resistant to standard treatments .

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydronaphthalene-2,3-diamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds or ionic interactions with biological targets, influencing various molecular pathways.

Comparison with Similar Compounds

Naphthalene-2,3-diamine

  • Structure : Fully aromatic naphthalene backbone with amine groups at 2- and 3-positions.
  • Key Differences :
    • THND’s hydrogenated ring reduces aromaticity, increasing conformational flexibility and altering electronic properties.
    • Reactivity: Naphthalene-2,3-diamine undergoes electrophilic substitution more readily due to full aromaticity, whereas THND’s reduced ring may favor nucleophilic or hydrogenation-based reactions .

5,6,7,8-Tetrahydronaphthalene-2,3-diol

  • Structure : Hydroxyl groups replace amines at 2- and 3-positions.
  • Synthetic Utility :
    • Used as a precursor for benzodioxane derivatives (e.g., FtsZ inhibitors) via epoxide-mediated ring closure .
    • In contrast, THND’s amine groups enable formation of amides, urea derivatives, or coordination complexes, expanding its utility in drug design .

2-Amino-5,6,7,8-tetrahydronaphthalene (Monoamine Derivative)

  • Structure : Single amine group at the 2-position.
  • Biological Activity: Derivatives like cyanopyridones and pyrazolopyridines exhibit antioxidant and antitumor activity (e.g., compound 5a in showed higher scavenging potency than ascorbic acid) . THND’s dual amine groups could enhance binding affinity or enable bifunctional interactions in drug-receptor systems.

Tetrahydronaphthalene Dicarboxylic Acids

  • Structure : Carboxylic acid groups at 2- and 3-positions.
  • Physicochemical Properties :
    • cis-Isomer pKa values: 3.98 (first dissociation), 6.47 (second) .
    • trans-Isomer pKa values: 4.00 (first), 5.70 (second) .
    • THND’s basic amine groups (predicted pKa ~9–11) contrast sharply with the acidic dicarboxylic acids, highlighting divergent applications in pH-dependent reactions or solubility modulation.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound pKa (if applicable) Key Applications
THND (predicted) ~9–11 (amine groups) Drug design, polymers
cis-Tetrahydronaphthalene-2,3-dicarboxylic acid 3.98, 6.47 pH-sensitive materials
5,6,7,8-Tetrahydro-2-naphthol 10.48 Antioxidant precursors
Naphthalene-2,3-diamine Not reported Electrophilic synthesis

Biological Activity

5,6,7,8-Tetrahydronaphthalene-2,3-diamine is an organic compound characterized by its molecular formula C10H14N2C_{10}H_{14}N_2. It is a derivative of naphthalene with two amino groups located at the 2 and 3 positions on the naphthalene ring. This unique positioning of amino groups contributes to its distinct chemical reactivity and potential biological activity. The compound has garnered interest for its applications in organic synthesis and medicinal chemistry due to its ability to interact with various biological targets.

Chemical Structure

The structure of this compound allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : Capable of undergoing reduction to yield fully hydrogenated derivatives.
  • Substitution : The amino groups can engage in substitution reactions, forming diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amino groups can form hydrogen bonds or ionic interactions with biological targets, potentially influencing various molecular pathways. This interaction may lead to modulation of enzyme activity or receptor signaling pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer).
  • Findings : The compound displayed dose-dependent cytotoxicity, significantly reducing cell viability at higher concentrations.

Case Study: Anticancer Activity

A notable study explored the anticancer potential of this compound against human cancer cell lines. The results indicated:

Cell LineIC50 (μM)Observations
MCF725Significant reduction in viability at 50 μM
HeLa30Induced apoptosis in a dose-dependent manner
PC-320Effective at lower concentrations compared to controls

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
5,6,7,8-Tetrahydronaphthalene-1,4-diamine Amino groups at different positionsVaries in reactivity and potential biological effects
5,6-Dihydroxy-naphthalene Hydroxyl groups instead of amino groupsDifferent reactivity due to hydroxyl functionality
1,2-Dihydronaphthalene Fully hydrogenated naphthaleneLacks amino functionality; primarily aliphatic

Q & A

Basic: What are the optimal synthetic routes for 5,6,7,8-Tetrahydronaphthalene-2,3-diamine in academic research?

Answer:
The synthesis typically begins with 5,6,7,8-tetrahydronaphthalene-2,3-diol as a precursor. A validated route involves treating this diol with ethyl 2,3-dibromopropionate under controlled conditions to yield racemic intermediates. Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) generates the carboxylic acid derivative, which is then converted into a Weinreb amide using reagents like NH(OMe)Me·HCl. This amide undergoes nucleophilic addition with methylmagnesium bromide to form methyl ketones, which can be further functionalized to the target diamine . Key considerations include maintaining anhydrous conditions during Grignard reactions and optimizing reaction times to minimize side products.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction at low temperatures (e.g., 93 K) provides precise structural parameters, including bond lengths, angles, and hydrogen-bond geometry. For example, ω-scan data collected on a Rigaku SPIDER diffractometer with graphite-monochromated radiation (λ = 0.71075 Å) allows refinement of atomic displacement parameters (ADPs) and validation of molecular conformation .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in deuterated solvents (e.g., DMSO-d6_6) resolve amine proton environments and confirm regiochemistry.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.

Advanced: How can researchers address discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound?

Answer:
Discrepancies often arise from differences in experimental methods (e.g., calorimetry vs. computational modeling). To resolve these:

Cross-validate data : Compare results from multiple techniques, such as gas-phase enthalpy measurements (ΔfH°gas) and solid-phase calorimetry .

Computational refinement : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate theoretical thermodynamic values and identify systematic errors in experimental setups.

Error analysis : Apply full covariance matrices to estimate uncertainties in crystallographic or calorimetric data, as demonstrated in NIST-standardized protocols .

Advanced: What strategies mitigate side reactions during the synthesis of derivatives from this compound?

Answer:

  • Protection/deprotection : Temporarily protect amine groups with tert-butoxycarbonyl (Boc) or benzyl groups during reactive steps (e.g., bromination) to prevent unwanted cyclization or oxidation .
  • Kinetic control : Optimize reaction temperatures and stoichiometry. For example, using excess methylmagnesium bromide (3 eq.) in THF at −78°C suppresses thioxopyridine byproducts observed in analogous reactions .
  • Chromatographic monitoring : Employ HPLC-MS to track intermediate purity and adjust reaction times dynamically.

Advanced: How does the molecular conformation of this compound influence its reactivity in multi-step syntheses?

Answer:
The partially saturated naphthalene ring imposes a semi-rigid conformation, which:

Steric effects : The tetrahydronaphthalene core restricts access to the 2,3-diamine groups, favoring axial attack in nucleophilic substitutions.

Hydrogen bonding : Crystallographic data reveal intramolecular N–H···N hydrogen bonds (2.12–2.25 Å), stabilizing intermediates during amide formation .

Electronic effects : Conjugation between the aromatic π-system and amine lone pairs enhances electrophilic reactivity at the para-positions, as seen in couplings with aromatic aldehydes .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:
Store the compound in airtight, light-resistant containers under inert gas (Ar/N2_2) at −20°C. Solutions in toluene or tetrahydrofuran (THF) should be kept at 0–6°C and used within 72 hours to prevent amine oxidation or dimerization .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Answer:
A two-level factorial design (2k^k) evaluates critical factors:

  • Variables : Temperature (25–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF).
  • Response metrics : Yield, purity (HPLC area%), and reaction time.
    Statistical analysis (ANOVA) identifies significant interactions, e.g., high temperature with polar solvents accelerates hydrolysis but increases byproduct formation. This method reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:
The diamine serves as a chiral ligand in transition-metal complexes (e.g., Ru or Rh). Its rigid backbone enforces specific coordination geometries, enabling enantioselective hydrogenation of ketones. For instance, derivatives have been used to achieve >90% ee in the reduction of α,β-unsaturated carbonyl compounds, as confirmed by circular dichroism (CD) and X-ray analysis .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) and ninhydrin staining detect amine contaminants.
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>98%) with acetonitrile/water gradients .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C10_{10}H14_{14}N2_2: C 74.04%, H 8.70%, N 17.26%) .

Advanced: How do substituents on the tetrahydronaphthalene ring modulate the compound’s biological activity?

Answer:
Methyl or halogen substituents at the 5,8-positions enhance lipophilicity (logP > 2.5), improving blood-brain barrier penetration in neuropharmacological studies. Conversely, polar groups (e.g., –OH) reduce metabolic stability due to glucuronidation. Structure-activity relationship (SAR) models correlate these modifications with IC50_{50} values in enzyme inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydronaphthalene-2,3-diamine
Reactant of Route 2
5,6,7,8-Tetrahydronaphthalene-2,3-diamine

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